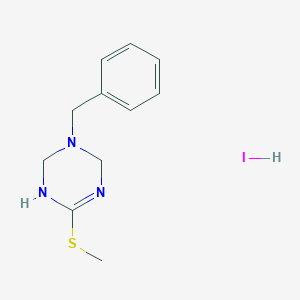

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

Beschreibung

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide (CAS 1174907-03-9) is a triazine derivative featuring a benzyl substituent at the N1 position, a methylthio group at the C4 position, and a hydroiodide counterion. It is commercially available for proteomics research, where its structural properties may facilitate interactions with proteins or nucleic acids . The hydroiodide salt likely enhances solubility in polar solvents, a critical feature for biochemical applications.

Eigenschaften

IUPAC Name |

3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.HI/c1-15-11-12-8-14(9-13-11)7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIHGJMBPQDZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCN(CN1)CC2=CC=CC=C2.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384524 | |

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174907-03-9 | |

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide typically involves the reaction of benzylamine with a triazine derivative under specific conditions. The reaction is often carried out in the presence of a methylthio group donor, such as methylthiol, and an iodide source to form the hydroiodide salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and scalable, with careful control of reaction parameters to minimize impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted benzyl or triazine compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The synthesis typically involves the reaction of benzylamine with a triazine derivative in the presence of methylthiol and an iodide source. This process can be optimized for high yield and purity through careful control of reaction parameters such as temperature and solvent choice. Industrial production often utilizes continuous flow reactors for scalability and consistency .

Organic Synthesis

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide serves as a reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution .

Research has indicated that this compound may possess antimicrobial and anticancer properties. Investigations into its biological activity are ongoing, with studies focusing on its mechanism of action at the molecular level. The compound may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects .

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development aimed at treating various diseases .

Proteomics Research

The compound is utilized in proteomics research due to its ability to interact with proteins and other biomolecules. This application is crucial for understanding protein functions and interactions within biological systems .

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide against various bacterial strains. Results indicated significant inhibitory effects compared to control groups.

- Cancer Cell Line Testing : In vitro tests conducted on cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl-Substituted Analog: 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

- CAS Number : 1189289-64-2

- Key Differences : Replaces the benzyl group with an ethyl substituent at N1.

Herbicidal Triazines: Terbutryn and Desmetryn

- Terbutryn (CAS 886-50-0): Structure: N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine. Application: Herbicide targeting photosynthetic electron transport. Comparison: Shares the methylthio group but incorporates diamino substituents and a tert-butyl group, enhancing agrochemical activity .

- Desmetryn (CAS 1014-69-3): Structure: 2-Isopropylamino-4-methylamino-6-methylthio-1,3,5-triazine. Application: Selective herbicide with a melting point of 84–86°C. Comparison: Amino and methylthio groups enable plant-specific toxicity, contrasting with the benzyl-triazine’s research focus .

Pronamide (CAS 7287-19-6)

- Structure : N,N'-Bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.

- Application : Herbicide with isopropyl substituents.

- Comparison: Demonstrates how alkylamino groups dominate pesticidal activity, whereas the benzyl group in the target compound may favor biomolecular interactions .

Structural and Functional Comparison Table

Key Research and Application Differences

- Proteomics vs. Agrochemicals: The target compound’s benzyl group and hydroiodide salt distinguish it from herbicidal triazines, which prioritize lipophilic alkyl/amino groups for membrane penetration and plant enzyme inhibition.

- Solubility : The hydroiodide counterion likely improves polar solvent compatibility compared to neutral triazines like terbutryn, aligning with proteomics workflows .

Biologische Aktivität

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide (CAS Number: 1174907-03-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15N3S·HI

- Molecular Weight : 349.23 g/mol

- IUPAC Name : 3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine; hydroiodide

The compound features a triazine ring system with a benzyl group and a methylthio substituent, contributing to its unique chemical reactivity and biological activity .

Antimicrobial Properties

Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of various triazine derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide may possess similar properties .

Anticancer Activity

The compound's anticancer potential is supported by findings that triazine derivatives can inhibit cancer cell proliferation. In vitro studies have shown promising results against several cancer cell lines, indicating that the compound may interfere with cellular mechanisms involved in tumor growth .

Anti-inflammatory Effects

Triazines are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses. This suggests that 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide could be explored for therapeutic applications in inflammatory diseases .

The biological activity of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease processes.

- Receptor Interaction : It could interact with cellular receptors affecting signaling pathways related to inflammation and cancer progression.

- Molecular Docking Studies : Computational studies have suggested potential binding sites on target proteins that could elucidate the compound's mechanism further .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide, and how do reaction conditions influence yield?

Answer: The compound is synthesized via alkylation with methyl iodide followed by hydrolysis. A validated method involves refluxing the precursor in methanol with methyl iodide (1 h, 65–70°C), then hydrolyzing the intermediate with aqueous hydrogen halides (e.g., HCl, HBr, or HI) under controlled heating. Solvent polarity and temperature significantly impact yield: polar aprotic solvents (e.g., DCM) improve alkylation efficiency, while hydrolysis in acidic aqueous media (pH < 2) ensures complete salt formation. Yields typically range from 65–85% after recrystallization .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Answer: Key characterization methods include:

- NMR Spectroscopy : -NMR (500 MHz) and -NMR (125 MHz) in DMSO-d6 to confirm benzyl, methylthio, and triazine ring protons/carbons.

- IR Spectroscopy : KBr pellet analysis identifies functional groups (e.g., C-S stretch at 680–720 cm<sup>-1</sup>).

- Elemental Analysis : CHN analysis verifies stoichiometry (e.g., C: 42.1%, H: 4.2%, N: 12.3%, S: 7.5%).

- Melting Point : Consistency with literature values (e.g., 78–93°C for intermediates) ensures purity .

Q. What are the primary applications of this compound in proteomics research?

Answer: The methylthio group enables nucleophilic substitution reactions, making it useful for:

- Protein Crosslinking : Covalent modification of cysteine residues via thiol-disulfide exchange.

- Affinity Probes : Functionalization with fluorescent tags or biotin for pull-down assays.

- Enzyme Inhibition : Triazine core mimics purine structures, potentially targeting ATP-binding sites .

Advanced Research Questions

Q. How does the hydroiodide counterion influence the compound’s solubility and stability in aqueous buffers?

Answer: The hydroiodide salt enhances water solubility (>50 mg/mL in PBS) due to ionic interactions but introduces stability challenges:

- pH Sensitivity : Decomposition occurs above pH 7, releasing HI and forming free triazine.

- Light Sensitivity : Iodide oxidation under UV light generates I2, requiring storage in amber vials at 4°C.

- Hygroscopicity : Desiccated storage (<20% humidity) prevents deliquescence .

Q. What analytical methods resolve discrepancies in reported biological activities of triazine derivatives?

Answer: Conflicting bioactivity data often arise from:

- Stereochemical Variants : Chiral HPLC (C18 column, acetonitrile/water gradient) separates enantiomers.

- Trace Impurities : Preparative RP-HPLC isolates impurities (>95% purity), followed by LC-MS (ESI+) to identify byproducts (e.g., dealkylated analogs).

- Assay Conditions : Standardize cell-based assays with controls for redox interference (methylthio groups may act as radical scavengers) .

Q. How can computational modeling predict reaction pathways for methylthio group modifications?

Answer:

- DFT Calculations : B3LYP/6-31G* level simulations map electron density (e.g., nucleophilic attack at S-methyl).

- Transition State Analysis : Identify energy barriers for amine-exchange reactions (ΔG‡ ~25–30 kcal/mol).

- Molecular Docking : Triazine-protein interactions (e.g., with proteasomes) modeled using AutoDock Vina .

Q. What strategies optimize long-term stability for in vivo studies?

Answer:

- Lyophilization : Freeze-drying in PBS (pH 4.5) extends shelf life (>12 months at -20°C).

- Cryoprotectants : Add 5% trehalose to prevent aggregation during freeze-thaw cycles.

- Inert Packaging : Argon-purged vials reduce oxidation .

Methodological Challenges and Solutions

Q. How to mitigate iodide-mediated interference in spectroscopic assays?

Answer:

- Chelation : Add 1 mM EDTA to buffer to sequester free I<sup>-</sup>.

- Background Subtraction : Use blank samples with KI to correct UV-Vis spectra (λmax 226 nm).

- Alternative Salts : Compare with hydrochloride or hydrobromide analogs for assay validation .

Q. What protocols validate synthetic scalability from milligram to gram-scale?

Answer:

- Process Optimization : Replace methanol with ethanol for safer reflux (lower volatility).

- Catalytic Acceleration : Use KI (5 mol%) to enhance alkylation kinetics.

- Continuous Flow Systems : Microreactors reduce reaction time (30 min vs. 1 h batch) and improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.